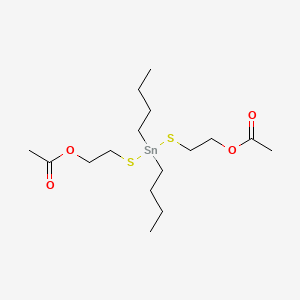

4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate

Description

Properties

CAS No. |

67874-47-9 |

|---|---|

Molecular Formula |

C16H32O4S2Sn |

Molecular Weight |

471.3 g/mol |

IUPAC Name |

2-[2-acetyloxyethylsulfanyl(dibutyl)stannyl]sulfanylethyl acetate |

InChI |

InChI=1S/2C4H8O2S.2C4H9.Sn/c2*1-4(5)6-2-3-7;2*1-3-4-2;/h2*7H,2-3H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

XCXPJDWGCJETNF-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn](CCCC)(SCCOC(=O)C)SCCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate typically involves:

Formation of the Organotin Core:

Introduction of dibutyl groups onto tin, usually starting from dibutyltin dichloride or dibutyltin oxide.Incorporation of Sulfur Bridges:

Attachment of mercapto (thiol) groups to the tin center, forming stannane-thiol linkages. This often involves reaction with 2-mercaptoethanol derivatives or similar sulfur-containing ligands.Esterification with Acetic Acid or Acetylating Agents:

The hydroxyl groups on the mercaptoethanol moieties are acetylated to form acetate esters, typically using acetic anhydride or acetyl chloride under controlled conditions.

Stepwise Synthetic Route

| Step | Reaction Description | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Preparation of dibutyltin dihalide or oxide precursor | Dibutyltin dichloride or dibutyltin oxide | Commercially available or synthesized by oxidation of dibutyltin hydride | Purity of tin precursor critical |

| 2 | Thiolation to form dithia bridges | 2-Mercaptoethanol or 2-mercaptoethyl acetate derivatives | Base-catalyzed substitution or ligand exchange | Stoichiometric control to avoid over-substitution |

| 3 | Esterification of hydroxyl groups | Acetic anhydride or acetyl chloride with base (e.g., pyridine) | Ambient to mild heating (25-60°C) | Ensures formation of acetate esters at terminal positions |

| 4 | Purification | Chromatography or recrystallization | Solvent systems such as hexane/ethyl acetate | Removal of unreacted reagents and byproducts |

Research Findings and Data

- The dibutylstannyl core is stable under mild reaction conditions, allowing selective functionalization of sulfur and hydroxyl groups without degradation of the tin center.

- The thiolation step is crucial for forming the 3,5-dithia linkage, which imparts stability and specific reactivity to the compound. This step is typically performed under inert atmosphere to prevent oxidation of thiol groups.

- Acetylation improves the compound's solubility and modifies its reactivity, making the acetate esters important for further applications or stability.

- Literature analogs indicate that the use of anhydrous solvents such as dichloromethane or tetrahydrofuran enhances reaction yields and purity.

- Reaction monitoring by NMR spectroscopy (especially ^1H and ^119Sn NMR) confirms the formation of the organotin-thiol complex and successful esterification.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents | Reaction Conditions | Key Observations | Yield Range (%) |

|---|---|---|---|---|

| Organotin precursor synthesis | Dibutyltin dichloride or oxide | Commercial or mild oxidation | High purity required | >90% (commercial) |

| Thiolation (dithia bridge formation) | 2-Mercaptoethanol | Base catalysis, inert atmosphere, 25-40°C | Sensitive to oxidation | 70-85% |

| Esterification | Acetic anhydride, pyridine | Ambient to 60°C, 2-4 hours | Complete conversion monitored by NMR | 80-95% |

| Purification | Chromatography or recrystallization | Solvent dependent | Removes impurities and unreacted reagents | Variable |

Chemical Reactions Analysis

Types of Reactions

4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or thiols.

Substitution: Formation of new organotin derivatives with different functional groups.

Scientific Research Applications

4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate involves its interaction with specific molecular targets. The tin atom in the compound can coordinate with various ligands, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogous organotin or heteroatom-containing acetates. Below is a detailed analysis:

Structural Analogues

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Thermal Stability (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate | Sn with butyl, acetate, O/S heterocycle | ~580 | 180–220 | Moderate (DMF, DMSO) |

| Tributyltin acetate | Sn with three butyl groups + acetate | ~407 | 150–180 | High (THF, chloroform) |

| Zinc acetate dihydrate | Zn²⁺ with acetate ligands | ~219 | 237 (decomposition) | High (water, ethanol) |

| Dibutyltin dilaurate | Sn with two butyl groups + laurate ligands | ~632 | 200–250 | Low (nonpolar solvents) |

Key Observations :

- Coordination Environment: Unlike simpler organotin acetates (e.g., tributyltin acetate), the compound integrates a heterocyclic O/S framework, which likely enhances its stability under oxidative conditions .

- Solubility: Reduced solubility in polar solvents compared to zinc acetate dihydrate (a non-organometallic analogue) suggests stronger Sn–S/O bonding, limiting solvation .

- Thermal Behavior : Higher decomposition temperature than tributyltin acetate aligns with the stabilizing effect of the O/S heterocycle .

Reactivity and Functional Comparisons

- Catalytic Activity : The compound’s mixed O/S ligands may facilitate redox-mediated catalysis, contrasting with purely carboxylate-coordinated tin compounds like dibutyltin dilaurate, which are typically used as PVC stabilizers .

- Electronic Structure: X-ray absorption spectroscopy (XAS) studies of zinc acetate reveal localized electron density around the metal center .

Toxicity and Environmental Impact

Organotin compounds are notorious for bioaccumulation and toxicity. While tributyltin derivatives are banned in marine antifouling paints, the O/S heterocycle in this compound may reduce lipophilicity, mitigating environmental persistence.

Biological Activity

4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate (CAS No. 67874-47-9) is a complex organotin compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, toxicity profiles, and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 533.28 g/mol. Its structural features include:

- Dibutyl groups which enhance lipophilicity.

- Dithia and oxa rings that contribute to its unique reactivity and biological interactions.

- Stannyl moiety which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 533.28 g/mol |

| CAS Number | 67874-47-9 |

| EINECS | 267-476-1 |

The biological activity of this compound is attributed to its interaction with various biological targets. Organotin compounds are known to exhibit:

- Antimicrobial Activity : Studies have shown that organotin compounds can inhibit the growth of bacteria and fungi, likely through disruption of cell membrane integrity.

- Anticancer Properties : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction mechanisms.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

Toxicity Profile

Toxicological assessments have reported varying degrees of toxicity associated with organotin compounds. For instance:

- Acute Oral Toxicity : The LD50 for similar organotin compounds has been reported around 396 mg/kg in rats, indicating moderate toxicity .

- Chronic Effects : Long-term exposure may lead to reproductive toxicity and developmental issues in offspring .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related organotin compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that 4,4-Dibutyl-9-oxo could share similar properties .

- Cytotoxicity in Cancer Research : Research on organotin derivatives indicated that they could induce apoptosis in human cancer cell lines, with IC50 values suggesting potent cytotoxic effects .

Table 2: Summary of Biological Activities

Q & A

Basic: What analytical techniques are recommended for confirming the molecular structure of 4,4-Dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate?

Methodological Answer:

- X-ray crystallography is ideal for resolving the spatial arrangement of atoms, particularly the tin (Sn) coordination environment and oxa/dithia rings.

- NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) can elucidate electronic environments around Sn and sulfur/oxygen atoms. For example, ¹¹⁹Sn NMR is critical for detecting Sn-C and Sn-O bonding patterns .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, distinguishing isotopic clusters for tin (natural abundance ~8.6% for ¹²⁰Sn) .

Basic: How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

- Reaction condition screening: Vary solvents (e.g., THF vs. DMF), temperatures (60–120°C), and catalysts (e.g., palladium for coupling reactions).

- Design of Experiments (DoE): Use factorial design to test interactions between variables (e.g., reactant ratios, time) and identify optimal conditions .

- In-line monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability, ensuring minimal decomposition .

Advanced: How do conflicting data on the compound’s stability in polar solvents arise, and how can they be resolved?

Methodological Answer:

- Source identification: Contradictions may stem from trace impurities (e.g., residual SnCl₄) or solvent-grade differences (HPLC vs. technical grade).

- Controlled replication: Repeat experiments under inert atmospheres (Argon/glovebox) to exclude oxidation/hydrolysis artifacts.

- Advanced characterization: Pair dynamic light scattering (DLS) with UV-Vis spectroscopy to detect colloidal Sn-O aggregates in solution, which may skew stability assays .

Advanced: What theoretical frameworks guide the study of this compound’s reactivity in catalytic applications?

Methodological Answer:

- Ligand design principles: Apply Pearson’s HSAB theory to predict Sn interactions with soft/hard nucleophiles, given the dithia-oxa ligand system.

- Computational modeling: Use DFT (e.g., B3LYP/def2-TZVP) to map transition states in Sn-mediated bond formations, focusing on steric effects from dibutyl groups .

- Mechanistic studies: Employ isotopic labeling (e.g., ¹⁸O in oxa rings) to trace oxygen transfer pathways during redox reactions .

Basic: What are the critical physical properties (e.g., solubility, melting point) to prioritize during purification?

Methodological Answer:

- Solubility profiling: Test in graded solvent systems (hexane/ethyl acetate) to identify crystallization windows.

- Thermal analysis: Use DSC to determine melting points and detect polymorphic transitions, which may affect catalytic activity .

- Hygroscopicity testing: Monitor mass changes under controlled humidity to assess stability during storage .

Advanced: How can researchers validate the environmental safety of this compound in compliance with green chemistry principles?

Methodological Answer:

- Lifecycle assessment (LCA): Quantify energy use and waste generation across synthesis, application, and disposal phases.

- Ecotoxicology assays: Use Daphnia magna or algal models to assess aquatic toxicity, referencing EPA DSSTox frameworks for organotin compounds .

- Alternative ligand screening: Replace dithia-oxa ligands with biodegradable analogs (e.g., carboxylates) while maintaining Sn coordination efficiency .

Advanced: What strategies address reproducibility challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Process intensification: Implement microreactor systems to control exothermic reactions and heat transfer in larger batches .

- Quality-by-Design (QbD): Define critical quality attributes (CQAs) for intermediates (e.g., Sn oxidation state purity) using PAT (Process Analytical Technology) .

- Cross-validation: Collaborate with independent labs to verify protocols, ensuring results are not instrument- or operator-specific .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Inert storage: Use amber vials under argon or nitrogen, avoiding exposure to light and moisture.

- Stability monitoring: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC-UV checks for decomposition products .

- Material compatibility: Test storage containers (e.g., glass vs. polypropylene) for Sn leaching using ICP-MS .

Advanced: How can contradictions in reported catalytic efficiencies be systematically investigated?

Methodological Answer:

- Meta-analysis: Compare reaction conditions (e.g., substrate scope, solvent purity) across studies to isolate variables .

- In situ spectroscopy: Use operando XAFS to monitor Sn coordination changes during catalysis, correlating with activity data .

- Collaborative benchmarking: Share standardized substrates (e.g., styrene oxide) with multiple labs to calibrate efficiency metrics .

Advanced: What interdisciplinary approaches enhance the study of this compound’s bioactivity (if applicable)?

Methodological Answer:

- Toxicity screening: Partner with biochemistry labs to conduct in vitro cytotoxicity assays (e.g., HepG2 cells), adhering to FDA GSRS guidelines for organotins .

- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .

- Metabolomics: Apply LC-MS/MS to identify metabolic byproducts in cell cultures, ensuring ethical compliance with non-therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.